molecular formula C9H17NO3 B1308688 5-(Allyloxycarbonylamino)-1-pentanol CAS No. 221895-82-5

5-(Allyloxycarbonylamino)-1-pentanol

Cat. No.: B1308688
CAS No.: 221895-82-5
M. Wt: 187.24 g/mol
InChI Key: DACCNNJQBLQJBR-UHFFFAOYSA-N
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Description

5-(Allyloxycarbonylamino)-1-pentanol is an organic compound with the molecular formula C9H17NO3 It is characterized by the presence of an allyloxycarbonylamino group attached to a pentanol backbone

Scientific Research Applications

5-(Allyloxycarbonylamino)-1-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxycarbonylamino)-1-pentanol typically involves the reaction of allyl chloroformate with 5-amino-1-pentanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Allyl chloroformate} + \text{5-amino-1-pentanol} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using methods such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Allyloxycarbonylamino)-1-pentanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The allyloxycarbonylamino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be further reacted with nucleophiles.

Major Products

    Oxidation: Formation of 5-(Allyloxycarbonylamino)-1-pentanone.

    Reduction: Formation of 5-(Aminomethyl)-1-pentanol.

    Substitution: Formation of 5-(Allyloxycarbonylamino)-1-pentyl halides.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxycarbonylamino)-1-propanol
  • 5-(Methoxycarbonylamino)-1-pentanol
  • 5-(Butyloxycarbonylamino)-1-pentanol

Uniqueness

5-(Allyloxycarbonylamino)-1-pentanol is unique due to the presence of the allyloxycarbonylamino group, which imparts specific reactivity and interaction profiles. This makes it distinct from other similar compounds that may have different alkoxycarbonylamino groups or chain lengths.

Properties

IUPAC Name

prop-2-enyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-8-13-9(12)10-6-4-3-5-7-11/h2,11H,1,3-8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACCNNJQBLQJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403296
Record name 5-(Allyloxycarbonylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221895-82-5
Record name 5-(Allyloxycarbonylamino)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Allyloxycarbonylamino)-1-pentanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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